molecular formula C20H16N4O3 B3312325 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 946306-33-8

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3312325
CAS No.: 946306-33-8
M. Wt: 360.4 g/mol
InChI Key: FLWNTZGZHCIZQM-UHFFFAOYSA-N
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Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Oxadiazoles are known to possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one in the compound you’re interested in, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the compound you’re interested in, can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Mechanism of Action

1,3,4-Oxadiazole derivatives have been shown to have potential antibacterial activity. The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitors .

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives, including the compound you’re interested in, could involve further exploration of their biological effects, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-2-17-23-24-20(27-17)12-7-9-13(10-8-12)22-19(26)18(25)15-11-21-16-6-4-3-5-14(15)16/h3-11,21H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWNTZGZHCIZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 4
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

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